6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid

Peptide Therapeutics Metabolic Stability Drug Design

This Fmoc-protected, non-proteinogenic amino acid features a rigid 6-azaspiro[4.5]decane core. The spirocyclic scaffold imposes conformational constraint on peptide backbones, improving target affinity and proteolytic resistance versus linear amino acids. Fully compatible with standard Fmoc-SPPS automation for high-throughput library synthesis. Ideal for systematic SAR studies comparing nitrogen positional isomers (1-aza, 2-aza, 6-aza) to generate patentable IP. Pre-organizes linear peptides for efficient on-resin macrocyclization. Choose for rational peptide half-life extension programs.

Molecular Formula C25H27NO4
Molecular Weight 405.494
CAS No. 2386939-73-5
Cat. No. B2981929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid
CAS2386939-73-5
Molecular FormulaC25H27NO4
Molecular Weight405.494
Structural Identifiers
SMILESC1CCC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C25H27NO4/c27-23(28)17-11-14-25(12-5-6-13-25)26(15-17)24(29)30-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,27,28)
InChIKeyKVQILTXTQPXCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Fmoc)-6-azaspiro[4.5]decane-8-carboxylic Acid: A Constrained Building Block for Rational Peptide Design


6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid (CAS 2386939-73-5) is a synthetic, Fmoc-protected, non-proteinogenic amino acid featuring a rigid 6-azaspiro[4.5]decane core . This spirocyclic scaffold introduces significant conformational constraint into peptide backbones, a property leveraged in medicinal chemistry to enhance target affinity, metabolic stability, and bioavailability of peptide-based therapeutics [1]. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures direct compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its seamless incorporation into complex peptide sequences.

6-(Fmoc)-6-azaspiro[4.5]decane-8-carboxylic Acid: Why Spirocyclic Scaffolds Cannot Be Simply Interchanged


Spirocyclic amino acids are not commodity items. The position of the nitrogen atom within the azaspiro[4.5]decane system—be it the 1-aza, 2-aza, or 6-aza isomer—dictates the ring's intrinsic basicity, conformational preference, and the geometry of the amide bond it forms within a peptide [1]. This directly impacts both biological function and synthetic efficiency. For instance, the 6-azaspiro[4.5]decane scaffold studied here provides a specific spatial arrangement of the amine and carboxylate termini distinct from its 1-aza and 2-aza counterparts. Substitution with a linear amino acid or a different spiro-aza isomer can abolish a peptide's biological activity, alter its secondary structure, or compromise its resistance to proteolysis, underscoring the need for precise building block selection.

Quantitative Selection Evidence for 6-(Fmoc)-6-azaspiro[4.5]decane-8-carboxylic Acid


Metabolic Stability of Spirocyclic vs. Linear Amino Acid Scaffolds

A foundational challenge in peptide drug development is rapid proteolytic degradation. The rigid spirocyclic core of the 6-azaspiro[4.5]decane scaffold is designed to address this. Direct, publicly available head-to-head in vitro metabolic stability data for this specific compound versus a linear analog is currently limited in the literature. However, quantitative data for an analogous constrained spirocyclic amino acid demonstrates the stability advantage conferred by such scaffolds. A related spiro[2.2]pentane derivative exhibited a half-life (t₁/₂) of >6 hours in human liver microsomes, a substantial increase compared to the rapid clearance often observed for its linear amino acid counterparts . This class-level evidence strongly supports the superior metabolic stability expected from the 6-azaspiro[4.5]decane core.

Peptide Therapeutics Metabolic Stability Drug Design

Compatibility with Standard Fmoc-SPPS Coupling Protocols

Unlike some spirocyclic amines that require modified coupling conditions due to steric hindrance, the Fmoc-protected 6-azaspiro[4.5]decane-8-carboxylic acid is specifically designed for standard Fmoc-SPPS protocols [1]. The Fmoc group is labile to mild bases (typically 20% piperidine in DMF), allowing for iterative peptide chain elongation [2]. While procurement from reputable suppliers typically ensures >95% purity by HPLC, a specific coupling efficiency compared to a standard residue like Fmoc-Ala-OH in a model peptide system has not been located in the primary literature. However, the absence of a need for specialized coupling reagents reported by vendors is a practical operational advantage.

Solid-Phase Peptide Synthesis SPPS Fmoc Chemistry

Conformational Control: Divergent Properties of Azaspiro Isomers

The placement of the nitrogen atom on the spiro[4.5]decane system creates isomers with distinct physical properties. The 6-aza isomer positions the nitrogen at the ring junction, creating a unique amine basicity and backbone pre-organization compared to 1-aza or 2-aza isomers. Research on the synthesis and late-stage functionalization of 6-azaspiro[4.5]decane demonstrates its ability to adopt a rigid chair conformation, which pre-positions the carboxylic acid and Fmoc-protected amine for specific secondary structure induction in peptides [1]. This contrasts with other isomers that may adopt different conformational profiles, leading to divergent biological outcomes in a target peptide.

Conformational Analysis Aza-spiro Isomers Peptidomimetics

High-Value Application Scenarios for 6-(Fmoc)-6-azaspiro[4.5]decane-8-carboxylic Acid


Development of Metabolically Stable Peptidomimetic Drug Leads

This building block is ideally suited for programs aiming to improve the plasma half-life of a peptide hit. Incorporating the spirocyclic core introduces a constrained, unnatural geometry that is less susceptible to proteolytic cleavage. As supported by class-level metabolic stability data, replacing a linear amino acid in a pharmacophore with this scaffold is a rational strategy to extend half-life, a critical step in transitioning a peptide from a lead to a drug candidate .

Constrained Peptide Library Synthesis for Target-Focused Screening

The compound's seamless integration into standard Fmoc-SPPS automation makes it highly suitable for high-throughput parallel synthesis of constrained cyclic or linear peptide libraries. Using this building block allows medicinal chemistry teams to rapidly sample diverse, rigid 3D conformations to find potent binders for challenging targets like protein-protein interactions, while maintaining straightforward synthesis workflows [1].

Structure-Activity Relationship (SAR) Studies on Spirocyclic Scaffolds

A research program can use this 6-aza isomer to conduct systematic SAR studies against other spiro[4.5]decane isomers (e.g., 1-aza, 2-aza) or other spiro ring sizes. This provides direct evidence on how nitrogen position and ring size affect target binding and peptide folding, generating high-value intellectual property and data for patent filing, as the conformational control afforded by the 6-aza isomer is a distinct molecular feature not offered by its isomers [2].

Synthesis of Advanced Macrocyclic Peptides via On-Resin Cyclization

The fixed geometry of the spiro[4.5]decane scaffold, with its defined exit vectors for the amine and carboxylic acid, can pre-organize a linear peptide for efficient on-resin cyclization. This predictive pre-organization reduces the entropic penalty of macrocyclization, potentially leading to higher yields and purities of the desired macrocycle compared to using more flexible linkers, a key consideration for drug candidates targeting large, flat protein surfaces.

Quote Request

Request a Quote for 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.